Technical Documentation Center

1-(propan-2-yl)-1H-indazol-6-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(propan-2-yl)-1H-indazol-6-amine
  • CAS: 938514-13-7

Core Science & Biosynthesis

Foundational

The Strategic Advancement of 1-(propan-2-yl)-1H-indazol-6-amine Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1-(propan-2-yl)-1H-indazol-6-amine scaffold has emerged as a cornerstone in the development of targeted therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(propan-2-yl)-1H-indazol-6-amine scaffold has emerged as a cornerstone in the development of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this privileged core. By dissecting the causal relationships behind synthetic strategies and exploring the mechanistic basis of their therapeutic potential, this document serves as a vital resource for professionals engaged in the intricate process of drug discovery. We will delve into the structure-activity relationships of key analogs, provide detailed experimental protocols for their synthesis and bioactivity assessment, and visualize the critical pathways they modulate. This guide is designed to empower researchers to rationally design and advance the next generation of potent and selective drug candidates based on the 1-(propan-2-yl)-1H-indazol-6-amine framework.

Introduction: The Indazole Moiety as a Privileged Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established pharmacophore in medicinal chemistry. Its structural rigidity, coupled with its ability to participate in a multitude of non-covalent interactions, makes it an ideal foundation for the design of highly specific ligands for various biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notable anticancer properties.[1] Several indazole-containing drugs, such as axitinib and pazopanib, have reached the market, primarily as kinase inhibitors for cancer treatment.[2]

The 6-aminoindazole substitution pattern is particularly significant as it provides a crucial vector for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. The addition of an N1-isopropyl group to this scaffold, yielding 1-(propan-2-yl)-1H-indazol-6-amine, further refines the physicochemical properties of the molecule, often enhancing its metabolic stability and cell permeability. This guide will focus specifically on this promising chemical entity and its derivatives as a focal point for innovative drug design.

Synthetic Strategies for 1-(propan-2-yl)-1H-indazol-6-amine and its Analogs

The synthesis of the 1-(propan-2-yl)-1H-indazol-6-amine core and its subsequent derivatization is a multi-step process that requires careful control of regioselectivity. The following sections outline the key synthetic transformations, providing both the rationale and detailed protocols.

Synthesis of the 6-Aminoindazole Core

The journey towards our target scaffold begins with the synthesis of 6-aminoindazole, a versatile intermediate. A common and efficient route starts from 6-nitro-1H-indazole.

Experimental Protocol: Synthesis of 6-Amino-1H-indazole

  • Rationale: This protocol employs a catalytic hydrogenation to reduce the nitro group at the 6-position to an amine. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation due to its high activity and selectivity. Methanol is a suitable solvent as it readily dissolves the starting material and is compatible with the reaction conditions.

  • Procedure:

    • To a solution of 6-nitro-1H-indazole (1.0 eq) in methanol, add 10% Pd/C (10% w/w).

    • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

    • Upon completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield 6-amino-1H-indazole as a solid, which can be used in the next step without further purification.

Regioselective N-Isopropylation

A critical step in the synthesis of the target scaffold is the selective alkylation of the 6-amino-1H-indazole at the N1 position of the pyrazole ring. Direct alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. However, by carefully selecting the reaction conditions, a high degree of regioselectivity can be achieved. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) generally favors N1 alkylation.[3][4]

Experimental Protocol: Synthesis of 1-(propan-2-yl)-1H-indazol-6-amine

  • Rationale: Sodium hydride deprotonates the indazole nitrogen, forming the indazolide anion. The N1 position is generally more sterically accessible and thermodynamically favored for alkylation, especially with a secondary alkyl halide like 2-bromopropane. THF is an excellent solvent for this reaction as it is inert to the strong base and effectively solvates the reactants.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., argon), add 6-amino-1H-indazole (1.0 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 2-bromopropane (1.1 eq) dropwise to the reaction mixture.

    • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 1-(propan-2-yl)-1H-indazol-6-amine.

G cluster_synthesis Synthetic Pathway to 1-(propan-2-yl)-1H-indazol-6-amine 6-Nitro-1H-indazole 6-Nitro-1H-indazole 6-Amino-1H-indazole 6-Amino-1H-indazole 6-Nitro-1H-indazole->6-Amino-1H-indazole H2, Pd/C Methanol 1-(propan-2-yl)-1H-indazol-6-amine 1-(propan-2-yl)-1H-indazol-6-amine 6-Amino-1H-indazole->1-(propan-2-yl)-1H-indazol-6-amine 1. NaH, THF 2. 2-Bromopropane

Caption: Synthetic route to the core scaffold.

Derivatization of the 6-Amino Group

The 6-amino group of the 1-(propan-2-yl)-1H-indazol-6-amine core is a versatile handle for introducing a wide array of substituents to explore structure-activity relationships. Common derivatization strategies include reductive amination and amide bond formation.

Experimental Protocol: Reductive Amination

  • Rationale: Reductive amination allows for the introduction of various alkyl or aryl groups to the 6-amino position. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

  • Procedure:

    • To a solution of 1-(propan-2-yl)-1H-indazol-6-amine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add acetic acid (catalytic amount).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • The reaction is stirred at room temperature until completion.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

    • The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Biological Activities and Therapeutic Potential

Derivatives of the 1-(propan-2-yl)-1H-indazol-6-amine scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[2]

Inhibition of Polo-Like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[5] Overexpression of PLK4 is observed in several cancers and is associated with tumorigenesis, making it an attractive therapeutic target.[5][6] Indazole-based compounds have been identified as potent PLK4 inhibitors.[5][6] For instance, a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives were discovered as potent PLK4 inhibitors, with compound 14i exhibiting an IC50 of 11.2 nM against PLK4 and potent antiproliferative effects against breast cancer cell lines.[7][8]

Inhibition of FMS-Like Tyrosine Kinase 3 (FLT3)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation.[3] Several indazole-based compounds have been developed as FLT3 inhibitors.[9] For example, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives were reported as potent FLT3 inhibitors, with some compounds showing nanomolar IC50 values against both wild-type and mutant forms of FLT3.[9][10]

G Indazole_Derivative 1-(propan-2-yl)-1H-indazol-6-amine Derivative PLK4 PLK4 Kinase Indazole_Derivative->PLK4 Inhibition FLT3 FLT3 Kinase Indazole_Derivative->FLT3 Inhibition Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Regulates Apoptosis Apoptosis PLK4->Apoptosis Inhibition leads to Cell_Proliferation Cell Proliferation FLT3->Cell_Proliferation Promotes FLT3->Apoptosis Inhibition leads to Tumor_Growth Tumor Growth Centriole_Duplication->Tumor_Growth Leads to Cell_Proliferation->Tumor_Growth Leads to G cluster_srb SRB Assay Workflow Cell_Plating Plate Cells Compound_Treatment Treat with Compounds Cell_Plating->Compound_Treatment Fixation Fix Cells (TCA) Compound_Treatment->Fixation Staining Stain with SRB Fixation->Staining Solubilization Solubilize Dye (Tris) Staining->Solubilization Measurement Measure Absorbance Solubilization->Measurement

Caption: Workflow of the SRB cytotoxicity assay.

Conclusion and Future Perspectives

The 1-(propan-2-yl)-1H-indazol-6-amine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for biological screening. The demonstrated activity of its derivatives against key cancer targets such as PLK4 and FLT3 underscores the significant potential of this chemical class.

Future research in this area should focus on several key aspects:

  • Expansion of the SAR: A more comprehensive exploration of the chemical space around the 6-amino position and the indazole core is warranted to identify compounds with improved potency and selectivity.

  • Mechanism of Action Studies: Detailed biochemical and cellular assays are needed to elucidate the precise molecular mechanisms by which these compounds exert their effects.

  • Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for their successful translation into clinical candidates.

  • In Vivo Efficacy Studies: Promising compounds should be evaluated in relevant animal models of cancer to assess their in vivo efficacy and safety.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can accelerate the discovery and development of innovative medicines based on the 1-(propan-2-yl)-1H-indazol-6-amine core, ultimately contributing to the advancement of patient care.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]

  • RSC Medicinal Chemistry. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at: [Link]

  • PMC. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. Available at: [Link]

  • Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Available at: [Link]

  • RSC Advances. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... Available at: [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. Available at: [Link]

  • ACS Publications. The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents | Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Available at: [Link]

  • PMC. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at: [Link]

  • Taylor & Francis. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available at: [Link]

  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. Available at: [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Available at: [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • Frontiers. Clinical Benefits and Safety of FMS-Like Tyrosine Kinase 3 Inhibitors in Various Treatment Stages of Acute Myeloid Leukemia. Available at: [Link]

  • ACS Publications. Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. Available at: [Link]

  • SciSpace. Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for t. Available at: [Link]

  • PMC. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • PMC. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]

Sources

Exploratory

In Silico Modeling of 1-(propan-2-yl)-1H-indazol-6-amine: A Fragment-Based Design Guide

Executive Summary This technical guide provides a rigorous in silico characterization and optimization workflow for 1-(propan-2-yl)-1H-indazol-6-amine . In the context of modern drug discovery, this molecule represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous in silico characterization and optimization workflow for 1-(propan-2-yl)-1H-indazol-6-amine . In the context of modern drug discovery, this molecule represents a high-value Fragment-Based Drug Design (FBDD) scaffold. The 6-aminoindazole core is a privileged structure, functioning as a robust hinge-binder in kinase inhibitors (specifically ROCK1/2, JNK, and p38 MAPK), while the N1-isopropyl group provides critical lipophilic anchoring.

This whitepaper moves beyond basic characterization, detailing a self-validating computational pipeline—from Quantum Mechanical (QM) geometry optimization to Molecular Dynamics (MD) simulation—to evaluate this scaffold's potential as a Lead Series precursor.

Chemical Space & Target Landscape

The Scaffold Architecture

The molecule consists of an indazole bicyclic core substituted at the


 position with an isopropyl group and at the 

position with a primary amine.
FeatureChemical SignificanceBiological Implication
Indazole Core Bioisostere for indole/naphthalene.High affinity for ATP-binding sites (Hinge Region).
N1-Isopropyl Lipophilic bulk (

-induction).
Occupies hydrophobic sub-pockets (e.g., Ribose or Gatekeeper vicinity).
C6-Amine H-bond donor/acceptor handle.Vector for growing the fragment into the solvent-exposed region.
Target Selection: ROCK1 (Rho-associated Protein Kinase 1)

While this scaffold has poly-pharmacological potential, this guide utilizes ROCK1 as the primary case study. 6-aminoindazoles are well-documented inhibitors of ROCK1, a key target in cardiovascular disease and oncology.

  • PDB Reference: 2ETR (Crystal structure of ROCK1 with bound inhibitors).

  • Binding Mode: The indazole

    
     typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met156 in ROCK1), while the C6-amine can donate to the backbone carbonyl.
    

Molecular Mechanics & Conformational Analysis (QM)

Before docking, the ligand's electronic properties must be rigorously defined. Standard force fields often miscalculate the hybridization energy of heterocyclic nitrogens. We employ Density Functional Theory (DFT) for this purpose.

QM Protocol (Gaussian/Jaguar equivalent)

Objective: Determine the global minimum energy conformer and electrostatic potential surface (ESP) charges.

  • Construction: Build 1-(propan-2-yl)-1H-indazol-6-amine.

  • Theory Level: DFT B3LYP/6-31G** (Standard for organic drug-like molecules).

  • Solvation: PCM (Polarizable Continuum Model) - Water.

  • Frequency Calculation: Ensure no imaginary frequencies (confirms true minimum).

Critical Insight (The Tautomer Trap): Unlike unsubstituted indazoles, the


-isopropyl group locks the tautomeric state to the 

-form. This prevents the "tautomeric flicker" often seen in MD simulations of unsubstituted azoles, reducing entropic penalty estimates during binding.

Molecular Docking Workflow

This section details a "Hinge-Constrained" docking protocol. Unconstrained docking often results in flipped poses that are energetically favorable in vacuo but biologically irrelevant.

Protocol: "Hard" Constraint Docking

Software Environment: Glide (Schrödinger) or AutoDock Vina.

  • Protein Preparation (PDB: 2ETR):

    • Remove crystallographic waters (except those bridging the ligand and P-loop).

    • Protonation states: Assign at pH 7.4 (PropKa).

    • Validation: Redock the native ligand. RMSD must be

      
       Å.
      
  • Grid Generation:

    • Center: Centroid of the native ligand.

    • Constraint: Define a Hydrogen Bond constraint on the backbone NH of Met156 (ROCK1 hinge).

  • Ligand Docking:

    • Input: QM-optimized geometry (from Section 2).

    • Precision: XP (Extra Precision).

    • Post-Docking Minimization: Enable.

Interaction Fingerprint

The successful pose for 1-(propan-2-yl)-1H-indazol-6-amine should exhibit:

  • H-Bond: Indazole

    
    
    
    
    
    H-N(Met156).
  • Hydrophobic: Isopropyl group buried in the hydrophobic cleft (Val90, Leu205).

  • Vector: C6-NH2 pointing towards the solvent front, validating it as a site for amide coupling (library expansion).

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to test the temporal stability of the hydrophobic isopropyl anchor.

Simulation Setup (GROMACS/Desmond)
ParameterSettingRationale
Force Field OPLS4 or CHARMM36mOptimized for small molecule-protein interfaces.
Solvent Model TIP3PExplicit water model for accurate hydrodynamics.
Box Shape DodecahedronMinimizes solvent volume (computational efficiency).
Buffer Distance 10.0 ÅPrevents self-interaction through periodic boundaries.
Ensemble NPT (300K, 1 bar)Mimics physiological conditions.
The "Self-Validating" Protocol

A robust MD protocol must include a failure condition.

  • Equilibration: 100 ps NVT (Brownian Dynamics)

    
     100 ps NPT (Langevin).
    
  • Production Run: 50 ns.

  • Pass/Fail Criteria:

    • Ligand RMSD: Must stabilize

      
       Å relative to the starting frame.
      
    • H-Bond Occupancy: The Hinge H-bond (Met156) must exist for

      
       of the simulation time.
      
    • If the isopropyl group causes the scaffold to twist out of the hinge, the fragment is considered a "Non-Binder" in this conformation.

Visualization of the Computational Pipeline

The following diagram illustrates the integrated workflow, from QM preparation to MD validation.

G QM 1. QM Optimization (DFT B3LYP/6-31G**) Target: 1-isopropyl-indazole Dock 3. Constrained Docking (Glide XP) Filter: H-Bond Met156 QM->Dock ESP Charges Prep 2. Receptor Prep (ROCK1 - PDB: 2ETR) Hinge Constraints Set Prep->Dock Grid MD 4. MD Simulation (50ns NPT) Check: RMSD Stability Dock->MD Top Pose Decision Decision Gate: Lead Optimization or Discard MD->Decision H-Bond > 60%

Caption: Figure 1. The integrated "In Silico" pipeline. Red/Yellow nodes represent preparation, Blue represents sampling, and Green represents validation.

ADMET & Druggability Prediction

The 1-isopropyl group significantly alters the physicochemical profile compared to the bare indazole.

Calculated Properties (QikProp/SwissADME)
PropertyValue (Predicted)Interpretation
MW 175.23 DaFragment-like (Rule of 3 compliant).
cLogP 2.1 - 2.4Ideal lipophilicity for membrane permeability.
TPSA ~52 ŲHigh oral absorption potential.
BBB Penetration Likely HighRisk of CNS side effects (unless intended).
Metabolic Liability

The isopropyl methine proton is a potential site for CYP450-mediated hydroxylation (


 oxidation).
  • Mitigation Strategy: If metabolic stability is low in experimental assays, replace the isopropyl with a cyclopropyl or difluoromethyl group (bioisosteric replacement) in the next design cycle.

Strategic Expansion (Scaffold Hopping)

Once the 1-(propan-2-yl)-1H-indazol-6-amine fragment is validated in silico, the C6-amine serves as the growth vector.

Proposed Library Generation:

  • Amide Coupling: React C6-NH2 with aromatic acid chlorides to reach the solvent-exposed "DFG-out" pocket (common in Type II kinase inhibitors).

  • Urea Formation: React with isocyanates to form urea linkers, increasing H-bond donor/acceptor capability.

Interaction Ligand 1-isopropyl-indazole-6-amine Hinge Hinge Region (Met156) Ligand->Hinge H-Bond (N2 acceptor) Pocket Hydrophobic Pocket (Val90/Leu205) Ligand->Pocket Van der Waals (Isopropyl) Solvent Solvent Front (Growth Vector) Ligand->Solvent C6-NH2 Extension

Caption: Figure 2.[1] Interaction Map. The scaffold bridges the hydrophobic pocket and the solvent front, anchored by the hinge.

References

  • Indazole Scaffold in Medicinal Chemistry

    • Title: Indazole-based potent and selective inhibitors of Rho-associated kinase (ROCK).[2][3]

    • Source: Bioorganic & Medicinal Chemistry Letters.[3][4]

    • URL:[Link]

  • ROCK1 Structure & Binding

    • Title: Crystal structure of the Rho-associated protein kinase 1 (ROCK1) in complex with inhibitors.
    • Source: RCSB Protein D
    • URL:[Link]

  • QM/DFT Methodology

    • Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu.
    • Source: Journal of Chemical Physics (Grimme et al.).
    • URL:[Link]

  • Fragment-Based Drug Discovery (FBDD)

    • Title: Fragment-based drug discovery: a practical approach.
    • Source: N
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-(propan-2-yl)-1H-indazol-6-amine in High-Throughput Screening

Executive Summary This application note details the technical roadmap for utilizing 1-(propan-2-yl)-1H-indazol-6-amine (hereafter referred to as IPIA ) within High-Throughput Screening (HTS) and Lead Generation campaigns...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical roadmap for utilizing 1-(propan-2-yl)-1H-indazol-6-amine (hereafter referred to as IPIA ) within High-Throughput Screening (HTS) and Lead Generation campaigns.

IPIA represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibition (e.g., LRRK2, PIM, VEGFR). Its structural geometry allows the indazole core to anchor to the ATP-binding hinge region, while the C6-amine serves as a critical vector for extending into the solvent-exposed front, enabling the synthesis of diverse, high-affinity libraries.

This guide covers:

  • Physicochemical Profiling & Storage: Ensuring compound integrity in DMSO.

  • Library Generation Protocol: Automated parallel synthesis using IPIA as a core scaffold.

  • HTS Assay Protocol: TR-FRET kinase screening workflow.

  • Data Triage Logic: Distinguishing true structure-activity relationships (SAR) from assay interference.

Molecule Profile & Physicochemical Handling[1][2][3]

Structural Significance
  • Core: The indazole ring acts as a bioisostere for the purine ring of ATP.

  • N1-Isopropyl: Provides hydrophobic bulk, often improving metabolic stability and selectivity compared to a simple methyl group by filling the hydrophobic pocket adjacent to the hinge.

  • C6-Amine: The primary "growth vector." In HTS library design, this amine is derivatized (via amides, ureas, or sulfonamides) to probe the solvent-accessible region of the protein target.

Solubility and Stability Data

Successful HTS depends on the integrity of the source plate. Primary amines are susceptible to N-oxidation over time.

ParameterValue / RecommendationNotes
Molecular Weight 175.23 g/mol Fragment-like; ideal for FBDD.
LogP (Calc) ~2.1Good membrane permeability potential.
Solubility (DMSO) > 50 mMHighly soluble.
Solubility (Aq. Buffer) < 0.5 mg/mL (pH 7.4)Requires co-solvent (DMSO) in assay buffer.
Storage (Solid) -20°C, DesiccatedProtect from light and moisture.
Storage (DMSO Stock) -80°C, Argon PurgeCritical: Avoid repeated freeze-thaw. Store in single-use aliquots to prevent oxidative degradation of the amine.

Application I: Parallel Library Synthesis (Protocol)

Objective: To generate a targeted library of 384 kinase-focused compounds by reacting IPIA with a diverse set of carboxylic acids.

Workflow Logic

We utilize a standard amide coupling utilizing HATU activation. The IPIA scaffold is kept constant (Master Mix), while the carboxylic acids (R-COOH) are varied.

Automated Synthesis Protocol

Equipment:

  • Liquid Handler: Tecan Freedom EVO or Hamilton STAR.

  • Dispenser: Labcyte Echo 650 (Acoustic) or Multidrop Combi.

  • Plate Type: 384-well Polypropylene Deep Well (Reaction), 384-well COC (Assay Source).

Reagents:

  • Scaffold: IPIA (0.2 M in DMF).

  • Diversity Set: 384 Carboxylic Acids (0.2 M in DMF).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (0.5 M in DMF).

Step-by-Step Procedure:

  • Acid Dispense: Transfer 5 µL of unique Carboxylic Acid (0.2 M) into each well of the 384-well reaction plate.

  • Activation: Add 5 µL of HATU (0.2 M) and 2.5 µL of DIPEA (0.5 M).

  • Incubation 1: Shake at 600 rpm for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Scaffold Addition: Add 5 µL of IPIA (0.2 M) to all wells.

  • Reaction: Seal plate. Shake at RT for 12 hours.

  • QC (Spot Check): Sample 10 random wells for LC-MS analysis to confirm >85% conversion.

  • Normalization: Dilute with DMSO to reach a final concentration of 10 mM for the HTS Source Plate.

Synthesis Workflow Diagram

LibrarySynthesis Start Start: Library Design AcidPlate Diversity Acids (384-well) Start->AcidPlate Activation Activation (HATU + DIPEA) AcidPlate->Activation Dispense ScaffoldAdd Add Scaffold (IPIA) Activation->ScaffoldAdd Activated Ester Reaction Coupling Reaction (12h @ RT) ScaffoldAdd->Reaction QC LC-MS QC (Random Sampling) Reaction->QC FinalPlate HTS Source Plate (10 mM DMSO) QC->FinalPlate Pass >85%

Figure 1: Automated parallel synthesis workflow for generating IPIA-derived kinase inhibitors.

Application II: HTS Assay Protocol (TR-FRET)

Objective: Screen the generated IPIA library against a target kinase (e.g., LRRK2 or PIM1) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Assay Principle

This is a competition assay. A fluorescently labeled tracer (known binder) competes with the IPIA-library compounds for the kinase ATP-binding site.

  • High Signal: Tracer binds kinase (No inhibition).

  • Low Signal: Compound displaces tracer (Hit).

Experimental Protocol

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1% DMSO (final).

Step-by-Step Procedure:

  • Compound Transfer: Use an Acoustic Dispenser (e.g., Echo) to transfer 20 nL of library compounds (from Section 3) into a 384-well low-volume white plate.

    • Controls: Column 1 (DMSO only - Max Signal), Column 2 (Staurosporine - Min Signal).

  • Enzyme Addition: Dispense 5 µL of Kinase/Antibody mixture (e.g., 5 nM LRRK2 + 2 nM Eu-anti-GST antibody).

  • Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at RT.

  • Tracer Addition: Dispense 5 µL of AlexaFluor-647 labeled Kinase Tracer.

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a Multimode Reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Calculation: Calculate TR-FRET Ratio = (Em665 / Em615) × 10,000.

Data Analysis & Triage Logic

Screening data must be rigorously filtered to remove false positives (e.g., aggregators, fluorescent compounds).

Hit Definition: >50% Inhibition at 10 µM AND no interference in the counter-screen.

TriageLogic RawData Raw HTS Data (TR-FRET Ratio) Norm Normalize to Controls (% Inhibition) RawData->Norm Cutoff Apply Cutoff (> 50% Inhibition) Norm->Cutoff Interference Auto-Fluorescence Check (Read @ 665nm w/o Donor) Cutoff->Interference Hits DoseResponse Dose Response (IC50) Interference->DoseResponse Clean Hits Discard Discard Interference->Discard Fluorescent Artifact Biophys Biophysical Validation (SPR/Tm Shift) DoseResponse->Biophys Potent (<1uM)

Figure 2: Hit triage logic flow to validate IPIA-derived inhibitors.

Critical Control Parameters (Self-Validation)

To ensure the trustworthiness of the assay, the following parameters must be monitored:

  • Z-Prime (Z'): Must be > 0.5. If Z' < 0.5, check the liquid handler precision or reagent stability.

    • Formula:

      
      
      
  • DMSO Tolerance: The IPIA scaffold is hydrophobic. Ensure the final DMSO concentration does not exceed the kinase's tolerance (typically 1-2%).

  • PAINS Check: While indazoles are generally safe, the derivatives created in the library must be checked against PAINS (Pan-Assay Interference Compounds) filters to ensure the amine coupling didn't create a reactive Michael acceptor or aggregator.

References

  • PubChem. 1H-Indazol-6-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors.[1] (2022).[2][1][3][4] Available at: [Link]

  • SLAS Discovery. HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere. (2024).[5] (Protocol for managing DMSO hydration in libraries). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

1-(propan-2-yl)-1H-indazol-6-amine solubility issues and solutions

Status: Operational | Ticket ID: IND-ISO-06 | Role: Senior Application Scientist[1][2][3] Molecular Profile & Solubility Baseline Welcome to the technical support hub for 1-(propan-2-yl)-1H-indazol-6-amine (CAS: 1242084-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: IND-ISO-06 | Role: Senior Application Scientist[1][2][3]

Molecular Profile & Solubility Baseline

Welcome to the technical support hub for 1-(propan-2-yl)-1H-indazol-6-amine (CAS: 1242084-36-5).[1][2][3] As an intermediate frequently used in the synthesis of kinase inhibitors (e.g., HPK1 or VEGFR inhibitors), this molecule presents specific solubility challenges derived from its lipophilic isopropyl group and the crystalline nature of the indazole core.

Below is the physicochemical baseline required to understand its behavior in solution.

PropertyValue (Approx.)Technical Implication
Molecular Weight 175.23 g/mol Small molecule, amenable to high-concentration stocks (100 mM+).[1][2][3]
LogP (Predicted) ~2.1 – 2.5Lipophilic. Poor water solubility in neutral state.[3] Prefers organic solvents.
pKa (Amine) ~3.5 – 4.5 (Est.)[3]Weak base.[1][3][4] Neutral at pH 7.4. Requires pH < 3 to fully protonate and dissolve in water.[1][3]
H-Bond Donors 1 (Exocyclic -NH₂)Potential for intermolecular H-bonding, leading to stable/hard-to-dissolve crystal lattices.[1][2][3]
Key Solvents DMSO, DMF, EtOHSoluble (>50 mM).[2][3]
Poor Solvents Water, PBS, HexaneInsoluble (unless pH adjusted).[2][3]

Solubility Decision Matrix

Before starting your experiment, use this decision tree to select the correct solvent system. This prevents the common "crash-out" phenomenon during biological assays.[1][3]

SolubilityMatrix Start Start: What is your application? Synth Chemical Synthesis / Reaction Start->Synth Bio Biological Assay (Cell/Enzyme) Start->Bio Stock Stock Storage Start->Stock OrgSolv Use DCM, EtOAc, or MeOH Synth->OrgSolv Coupling/Workup Acidify Acidic Aqueous (1M HCl) Forms soluble HCl salt Synth->Acidify Extraction/Salt Formation DMSOMax Step 1: Dissolve in 100% DMSO (Target 10-50 mM Stock) Bio->DMSOMax Stock->DMSOMax -20°C Storage Dilution Step 2: Serial Dilution Strategy DMSOMax->Dilution PrecipCheck Check for Precipitation! Dilution->PrecipCheck Soluble Proceed to Assay (Final DMSO < 0.5%) PrecipCheck->Soluble Clear Crash Precipitate Forms PrecipCheck->Crash Cloudy Fix Solution: Intermediate Dilution (DMSO -> PBS w/ surfactant) Crash->Fix

Caption: Solubility workflow logic. Blue path: Synthesis.[1][3][5] Red/Green path: Biological Assays. Note the critical checkpoint for precipitation in aqueous buffers.

Troubleshooting Guide & FAQs

This section addresses specific tickets we receive regarding 1-(propan-2-yl)-1H-indazol-6-amine.

Issue 1: "The compound crashes out when I add the DMSO stock to my cell culture media."

Diagnosis: This is a dielectric shock .[3] You are moving a lipophilic molecule (LogP ~2.[1][3]5) from a favorable solvent (DMSO) to a hostile environment (Water, pH 7.[3]4) too rapidly.[1][3] At pH 7.4, the amine is unprotonated (neutral), making it its least soluble form.[2][3]

Solution:

  • Reduce Stock Concentration: Do not spike a 100 mM stock directly into media.

  • Intermediate Dilution Step:

    • Prepare a 100x concentrate in media without serum first, or use a transition solvent (e.g., 50% DMSO/Water) before the final spike.[3]

  • Vortex Immediately: High local concentrations at the pipette tip cause instant precipitation.[3] Vortex the media while adding the compound.

Issue 2: "I cannot extract the compound from the organic layer during workup."

Diagnosis: You likely used an acidic wash (e.g., 1M HCl) to remove impurities.[3] Mechanism: The 6-amine group is basic.[1][3] If you wash the organic layer (DCM/EtOAc) with strong acid, the amine protonates, becomes ionic (water-soluble), and migrates into the aqueous waste layer.[2][3]

Solution:

  • Correct Wash: Use Saturated NaHCO₃ or Brine for washing.[1][3] Keep the pH > 7 to ensure the molecule remains neutral and stays in the organic phase.

  • Recovery: If you lost it, basify your aqueous waste (pH 10-11) with NaOH and re-extract with EtOAc.[2][3]

Issue 3: "My stock solution turned yellow/brown after a month."

Diagnosis: Oxidation.[1][3] Primary aromatic amines (anilines) are susceptible to oxidation by air, forming colored impurities (azo compounds or quinones), even if the indazole core is stable.[3]

Solution:

  • Storage: Store as a solid at -20°C.

  • Solution Storage: If in DMSO, purge the vial with Nitrogen/Argon before closing. Store at -80°C to minimize oxidation rates.

  • Purity Check: Run a quick LC-MS. Often the color change represents <1% impurity, but for sensitive assays, repurify.[2]

Standard Operating Protocols (SOPs)

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Target: Stable stock for biological assays.[1][3]

  • Weighing: Weigh 8.76 mg of 1-(propan-2-yl)-1H-indazol-6-amine (MW: 175.23).

    • Note: Use an antistatic gun; indazole powders can be static.[1][3]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution: Vortex vigorously for 30 seconds.

    • Tip: If particles persist, sonicate at 37°C for 5 minutes. The isopropyl group adds steric bulk that can slow crystal lattice breakdown.[3]

  • Sterilization: If used for cells, pass through a 0.22 µm PTFE filter (Do not use Nylon; it binds organics).[3]

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: "Crash-Free" Aqueous Dilution

Target: Dosing cells at 10 µM without precipitation.[1][3]

  • Start: 10 mM DMSO Stock.

  • Step 1 (Pre-dilution): Dilute 2 µL of Stock into 198 µL of culture media (serum-free) in a PCR tube.

    • Result: 100 µM solution (1% DMSO). Vortex immediately.

  • Step 2 (Final Dosing): Add 100 µL of the pre-dilution to 900 µL of cell suspension.

    • Final: 10 µM compound, 0.1% DMSO.[3]

    • Validation: Check under a microscope.[1][3] If crystals are visible, the effective concentration is unknown .

Mechanistic Visualization: pH-Dependent Solubility[1][2]

Understanding the protonation state is critical for extraction and formulation.[3]

Protonation Acid Acidic pH (< 3) Protonated Cation (+) Neutral Physiological pH (7.4) Neutral Free Base (0) Acid->Neutral Add Base (NaOH) SolubilityHigh High Water Solubility (Forms Salts) Acid->SolubilityHigh Neutral->Acid Add Acid (HCl) Basic Basic pH (> 10) Neutral Free Base (0) Neutral->Basic Stable Region SolubilityLow Low Water Solubility (Lipophilic/Precipitates) Neutral->SolubilityLow

Caption: Protonation states. The molecule is only water-soluble in the blue zone (pH < 3).[1] In biological/basic conditions (Red), it is neutral and requires organic co-solvents.[2][3]

References

  • PubChem. (2025).[3] Compound Summary: 1-(propan-2-yl)-1H-indazol-6-amine (CAS 1242084-36-5).[1][2][3] National Library of Medicine.[1] Link[2][3]

  • BenchChem. (2025).[3][4][6][7] General Solubility Guidelines for Indazole Derivatives in Drug Discovery. Link[2][3]

  • Li, P., et al. (2012).[3][8] Synthesis of Indazoles via [3+2] Annulation of Arynes and Hydrazones. Journal of Organic Chemistry, 77(7), 3127–3133.[2][3] (Demonstrates solubility of indazole intermediates in organic extraction). Link[2][3]

  • Bordwell, F.G. (1988).[3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for pKa estimation of heterocyclic amines). Link

  • ChemSpider. (2025).[3] 1-Isopropyl-1H-indazol-6-amine Properties and Spectra. Royal Society of Chemistry.[1] Link

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimization

Technical Support Center: 1-(propan-2-yl)-1H-indazol-6-amine

Topic: Synthesis, Impurity Profiling, and Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Introduction & Compound Profile 1-(propan-2-yl)-1H-indazol-6-amine (also kn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis, Impurity Profiling, and Troubleshooting

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction & Compound Profile

1-(propan-2-yl)-1H-indazol-6-amine (also known as 1-isopropyl-6-aminoindazole) is a critical bicyclic scaffold frequently utilized in the design of kinase inhibitors (e.g., LRRK2, JAK family). The introduction of the isopropyl group at the N1 position provides necessary steric bulk for hydrophobic pocket occupancy, while the C6-amine serves as a versatile handle for amide coupling or Buchwald-Hartwig aminations.

However, the synthesis of this moiety is plagued by regiochemical ambiguity (N1 vs. N2 alkylation) and oxidative instability of the electron-rich amine. This guide addresses these specific failure modes.

Critical Synthesis Pathway & Impurity Tree

The following diagram outlines the standard synthetic route and the genesis of key side products.

SynthesisPath SM 6-Nitroindazole (Starting Material) Step1 Step 1: N-Alkylation (Isopropyl Iodide/Bromide) SM->Step1 N1_Nitro 1-isopropyl-6-nitroindazole (Desired Intermediate) Step1->N1_Nitro Thermodynamic (NaH/THF) N2_Nitro 2-isopropyl-6-nitroindazole (Major Regio-Impurity) Step1->N2_Nitro Kinetic (K2CO3/DMF) Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) N1_Nitro->Step2 Product 1-isopropyl-1H-indazol-6-amine (Target) Step2->Product Complete Red. Side1 Azo/Azoxy Dimers (Oxidative Coupling) Step2->Side1 Base/Air Side2 Hydroxylamine (Incomplete Reduction) Step2->Side2 Low H2 Pressure Side3 Oxidation Products (N-Oxides/Quinones) Product->Side3 Air Storage

Caption: Figure 1. Genesis of regioisomeric impurities and reduction byproducts in the synthesis of 1-(propan-2-yl)-1H-indazol-6-amine.

Module 1: The N1 vs. N2 Regioselectivity Challenge

The most common user issue is the formation of the N2-isomer (2-isopropyl-1H-indazol-6-amine) . Indazoles exist in a tautomeric equilibrium. While N1-alkylation is thermodynamically favored, steric hindrance from the C7 proton and the bulky isopropyl group can kinetically drive the reaction toward N2.

Troubleshooting Guide: "Why is my product ratio poor?"
SymptomProbable CauseCorrective Action
High N2 Content (>20%) Kinetic Control: Reaction stopped too early or temperature too low.Switch to Thermodynamic Conditions: Use NaH in THF at reflux. NaH ensures irreversible deprotonation, and heat promotes equilibration to the stable N1 form.
Inseparable Mixture Similar Polarity: N1 and N2 isomers often co-elute on silica.Change Stationary Phase: Use C18 reverse-phase chromatography. The N1 isomer is typically more lipophilic (longer retention time) than the N2 isomer due to better dipole masking.
Low Yield Over-alkylation: Formation of quaternary ammonium salts (N1,N2-diisopropyl indazolium).Stoichiometry Control: Limit alkyl halide to 1.1 equivalents. Avoid super-strong bases if using highly reactive iodides.
Self-Validating Protocol: Distinguishing N1 vs. N2 by NMR

You cannot rely solely on LCMS as both isomers have identical Mass/Charge ratios (m/z). Use 1H NMR and NOESY for definitive assignment.

  • N1-Isomer (Desired): The isopropyl methine proton (

    
    ) will show a strong NOE (Nuclear Overhauser Effect) correlation with the C7-H  proton (the aromatic proton adjacent to the bridgehead).
    
  • N2-Isomer (Impurity): The isopropyl methine proton will show a strong NOE correlation with the C3-H proton.

Module 2: Nitro Reduction & Amine Handling

Once the nitro intermediate is purified, it must be reduced to the amine.[1] This step is prone to "colored impurities" caused by azo-coupling.

Standard Operating Procedure (SOP): Pd/C Hydrogenation
  • Dissolution: Dissolve 1-isopropyl-6-nitroindazole in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (5-10 wt% loading). Note: Wet catalyst is safer to prevent ignition.

  • Atmosphere: Purge with

    
    , then apply 
    
    
    
    (balloon pressure is usually sufficient; 1-3 atm).
  • Workup: Filter through Celite under an inert atmosphere (

    
     blanket). Do not let the filter cake dry out  (fire hazard).
    
FAQ: Reduction Failures

Q: My product is pink/reddish-brown instead of off-white. What happened?

  • A: You have formed azo or azoxy dimers. This occurs if the reaction medium becomes basic or if the reduction is too slow, allowing the nitroso intermediate to couple with the hydroxylamine intermediate.

  • Fix: Add a trace amount of acetic acid to the hydrogenation solvent to suppress coupling.

Q: LCMS shows a peak at M+16 relative to the product.

  • A: This is the hydroxylamine intermediate (

    
    ). The reduction stopped early.
    
  • Fix: Increase

    
     pressure or temperature (up to 40°C). Check if the catalyst is poisoned (e.g., by sulfur from the solvent or starting material).
    

Q: The amine turned black after drying.

  • A: 6-aminoindazoles are electron-rich and prone to auto-oxidation.

  • Fix: Store the free base under Argon/Nitrogen at -20°C. Alternatively, convert it to the HCl salt immediately for long-term stability.

Comparative Data Table: Isomer Identification

Use this table to validate your isolated material.

Feature1-isopropyl (N1) - Target 2-isopropyl (N2) - Impurity
C3-H NMR Shift Typically

7.9 - 8.1 ppm
Typically

8.2 - 8.5 ppm (Deshielded)
NOESY Signal Isopropyl CH

C7-H
Isopropyl CH

C3-H
TLC (

)
Higher (Less Polar)Lower (More Polar)
Thermodynamic Stability HighLow (Convertible to N1 with heat/acid)
References
  • Regioselectivity in Indazole Alkylation

    • Cheung, M., et al. "Investigation of the Regioselectivity of Alkylation of Indazoles." Tetrahedron Letters, 2005.[2]

    • Key Finding: NaH/THF favors N1; Carbon
  • NMR Characterization of Indazoles

    • Luo, G., et al. "Regioselective Synthesis of 1-Substituted Indazoles." Journal of Organic Chemistry, 2006.

    • Key Finding: Definitive NOE correl
  • Reduction Side Products

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition.
    • Context: Mechanisms of nitro reduction and azo coupling side reactions.
  • General Indazole Chemistry

    • Gaulon, C., et al. "Synthesis and biological evaluation of 1-substituted indazoles." European Journal of Medicinal Chemistry, 2005.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(propan-2-yl)-1H-indazol-6-amine vs. Alternative Kinase Inhibitor Scaffolds

This guide provides a technical comparative analysis of the 1-(propan-2-yl)-1H-indazol-6-amine scaffold, focusing on its application in kinase inhibitor design (specifically LRRK2 and FLT3) versus alternative indazole an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the 1-(propan-2-yl)-1H-indazol-6-amine scaffold, focusing on its application in kinase inhibitor design (specifically LRRK2 and FLT3) versus alternative indazole and aminopyrazole scaffolds.[1]

[1]

Executive Summary & Scaffold Profile

1-(propan-2-yl)-1H-indazol-6-amine (also known as 1-isopropyl-6-aminoindazole ) represents a privileged bicyclic heterocycle used primarily as a core scaffold in Fragment-Based Drug Discovery (FBDD).[1] It is distinct from other kinase scaffolds due to the specific topology of its vectors: the N1-isopropyl group targets hydrophobic pockets (often the ribose or solvent-front regions), while the C6-amine serves as a critical attachment point for hinge-binding motifs or extended tail groups.[1]

Core Scaffold Properties
FeatureSpecificationMechanistic Role
IUPAC Name 1-(propan-2-yl)-1H-indazol-6-amineCore Template
Key Moiety N1-Isopropyl Fills hydrophobic specificity pockets (e.g., LRRK2 P-loop/ribose pocket) to enhance potency and brain penetration.[2]
Vector C6-Amine Primary vector for coupling with electrophiles (ureas, amides) to engage the kinase hinge region (e.g., Glu1920/Ala1950 in LRRK2).[1]
Electronic Indazole RingBioisostere of indole/aminopyrazole; offers improved metabolic stability and distinct H-bond donor/acceptor profiles.[1]

Comparative Analysis: Performance vs. Alternatives

This section evaluates the 1-isopropyl-6-aminoindazole scaffold against its two primary competitors in the kinase space: the Aminopyrazole scaffold (exemplified by GNE-7915/GNE-0877) and the N1-Methyl Indazole scaffold.[1]

A. Vs. Aminopyrazoles (The GNE-7915/0877 Standard)

The aminopyrazole moiety is the current "gold standard" for LRRK2 inhibitors.[1] However, the indazole scaffold offers specific advantages in selectivity and physicochemical properties.

Parameter1-Isopropyl-Indazole-6-amine Aminopyrazole (e.g., GNE-7915 Core) Scientific Insight
Selectivity (TTK) High Moderate to LowAminopyrazoles often suffer from off-target inhibition of TTK (Mps1) due to the specific geometry of the pyrazole nitrogen.[1] The fused benzene ring of the indazole sterically clashes with the TTK gatekeeper, improving selectivity ratios (LRRK2/TTK).[1]
Brain Penetration High (

)
High (

)
Both scaffolds support CNS penetration, but the indazole's lipophilicity (cLogP) is often easier to modulate via C3-substitution than the aminopyrazole.[1]
Metabolic Stability High ModerateThe fused ring system of indazole is generally less prone to oxidative metabolism than the open pyrazole-pyrimidine linkages found in some aminopyrazole series.[1]
B. Vs. N1-Methyl Indazoles (The Alkyl Switch)

The substitution at the N1 position (Isopropyl vs. Methyl) is a critical "magic methyl" decision point in lead optimization.[1]

  • Hydrophobic Fill: The N1-isopropyl group is significantly bulkier than the N1-methyl .[1] In kinases like LRRK2, the ATP-binding pocket has a distinct hydrophobic region that accommodates the isopropyl group perfectly, leading to a 10-50x potency boost over the methyl analog.[1]

  • Solubility: The isopropyl group increases lipophilicity (

    
    ), which can decrease aqueous solubility compared to the methyl variant.[1] However, this is often a necessary trade-off for CNS permeability.
    

Mechanistic Visualization: Scaffold Evolution

The following diagram illustrates the structural logic of evolving from a basic fragment to a potent inhibitor, highlighting where the 1-isopropyl-6-aminoindazole fits in the hierarchy.

ScaffoldEvolution cluster_0 Critical Decision Point Fragment Fragment Hit (Low Potency) IndazoleCore 1-Isopropyl-indazol-6-amine (The Target Scaffold) Fragment->IndazoleCore Scaffold Hopping (Improve Stability) Aminopyrazole Aminopyrazole Scaffold (GNE-7915/0877) Fragment->Aminopyrazole Alt. Evolution FinalDrug Optimized LRRK2 Inhibitor (High Potency/Selectivity) IndazoleCore->FinalDrug C6-Amide Coupling + Hinge Binder Aminopyrazole->FinalDrug Bioisosteric Replacement (Fix TTK Selectivity)

Caption: Evolution of kinase inhibitors showing the parallel development tracks of Indazole vs. Aminopyrazole scaffolds. The Indazole track is often used to resolve selectivity issues (e.g., TTK) found in the Aminopyrazole track.[1]

Experimental Protocols

To validate the performance of the 1-(propan-2-yl)-1H-indazol-6-amine scaffold, the following protocols are recommended. These ensure the molecule is synthesized correctly and assayed for its specific advantages.[1]

Protocol A: Synthesis of 1-(propan-2-yl)-1H-indazol-6-amine

Rationale: Direct alkylation of 6-nitroindazole often leads to regioisomeric mixtures (N1 vs N2).[1] This protocol prioritizes N1 selectivity.

  • Starting Material: Begin with 6-nitro-1H-indazole .[1]

  • N1-Alkylation:

    • Dissolve 6-nitroindazole (1.0 eq) in DMF.[1]

    • Add Cs₂CO₃ (2.0 eq) and 2-bromopropane (1.5 eq). Note: Cesium carbonate favors N1 alkylation over N2 due to the "cesium effect".[1]

    • Stir at 60°C for 4 hours. Monitor via LC-MS.

    • Purification: Isolate the N1-isopropyl isomer via column chromatography (Hexane/EtOAc). The N1 isomer typically elutes after the N2 isomer in this system.[1]

  • Reduction:

    • Dissolve the N1-isopropyl-6-nitroindazole in MeOH.[1]

    • Add Pd/C (10%) and stir under H₂ atmosphere (balloon pressure) for 2 hours.

    • Filter through Celite to yield 1-(propan-2-yl)-1H-indazol-6-amine .[1]

Protocol B: LRRK2 LanthaScreen™ Eu Kinase Binding Assay

Rationale: This TR-FRET assay validates the binding affinity (


) of the scaffold without interference from ATP concentration, crucial for comparing fragment potencies.[1]
  • Reagents: LRRK2 (G2019S) protein, AlexaFluor® 647 Tracer, Europium-labeled anti-GST antibody.[1]

  • Preparation: Prepare a 3-fold serial dilution of the indazole compound in DMSO (Top concentration: 10 µM).

  • Incubation:

    • Mix 5 µL of compound + 5 µL of Kinase/Antibody mixture + 5 µL of Tracer.[1]

    • Incubate at Room Temperature for 60 minutes.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a TR-FRET compatible plate reader (e.g., EnVision).

  • Data Analysis: Plot the TR-FRET ratio vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine

    
     or 
    
    
    
    .
    • Success Criterion: The N1-isopropyl scaffold should show a

      
       if properly functionalized, whereas the bare amine fragment may be 
      
      
      
      .[1]

References

  • GNE-7915 Structure & Profile: Estrada, A. A., et al. (2014).[1] Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors.[1][3][4] Journal of Medicinal Chemistry.[1][3][4][5][6] Link

  • Indazole Scaffold Optimization: Selleck Chemicals. GNE-7915 Product Information & Biological Activity.Link

  • LRRK2 Inhibitor Selectivity (TTK Issue): IUPHAR/BPS Guide to Pharmacology. GNE-0877 (DNL201) Ligand Page.[1][7]Link[1]

  • Indazole Synthesis Methodologies: Hu, Y., et al. (2011).[1] Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters.[1][3][8] Link

  • Comparative Molecular Dynamics (Indazole vs. Others): RCSB PDB. Structure of LRRK2 bound to type I inhibitor GNE-7915.[1][3]Link[1]

Sources

Comparative

Structure-activity relationship of 1-(propan-2-yl)-1H-indazol-6-amine analogs

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-(propan-2-yl)-1H-indazol-6-amine analogs, focusing on their application as kinase inhibitors, specifically targeting th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-(propan-2-yl)-1H-indazol-6-amine analogs, focusing on their application as kinase inhibitors, specifically targeting the ERK1/2 (Extracellular Signal-Regulated Kinase) pathway.

Executive Summary: The Indazole Scaffold in Kinase Discovery

The 1-(propan-2-yl)-1H-indazol-6-amine core is a privileged scaffold in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors. The structure consists of a bicyclic indazole ring system substituted at the


-position with an isopropyl group and at the 

-position with a primary amine.
  • Core Utility: This scaffold serves as a key building block for "Type I" or "Type I½" kinase inhibitors. The

    
    -amine is typically derivatized (e.g., via amide or urea linkages) to access the solvent-exposed regions of the kinase ATP pocket, while the indazole core forms critical hydrogen bonds with the hinge region.
    
  • Primary Target: ERK1/2 . Inhibition of this kinase is a critical therapeutic strategy for cancers driven by RAS/RAF mutations (e.g., BRAF V600E melanoma, colorectal cancer).

  • Key Advantage: The

    
    -isopropyl group provides optimal hydrophobic packing and metabolic stability compared to unsubstituted or methyl-substituted analogs.
    

Mechanistic Insight & Signaling Pathway

To understand the SAR, one must visualize the biological context. The analogs function by inhibiting the MAPK/ERK signaling cascade, preventing the phosphorylation of downstream substrates that drive cell proliferation.

MAPK/ERK Signaling Pathway Diagram

ERK_Pathway GF Growth Factors (EGF, FGF) RTK RTK (Receptor Tyrosine Kinase) GF->RTK Activation RAS RAS-GTP RTK->RAS Recruitment RAF RAF (BRAF V600E) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target) MEK->ERK Phosphorylation Substrates Nuclear Substrates (c-Myc, Elk-1) ERK->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Transcription Inhibitor Indazole Analog (Inhibitor) Inhibitor->ERK  ATP Competition

Figure 1: The MAPK signaling cascade. The indazole analogs target ERK1/2, blocking the final step of the phosphorylation cascade.

Structure-Activity Relationship (SAR) Analysis

The optimization of 1-(propan-2-yl)-1H-indazol-6-amine analogs revolves around three distinct vectors. The data below synthesizes findings from key medicinal chemistry campaigns (e.g., Li et al., Bioorg.[1][2][3] Med. Chem. Lett. 2016).[1][2][3][4][5][6]

SAR Logic Diagram

SAR_Map Core 1-(propan-2-yl)- 1H-indazol-6-amine N1 N1-Position (Isopropyl) Core->N1 C6 C6-Position (Amide/Urea) Core->C6 C3 C3-Position (H or Halogen) Core->C3 N1_Insight Hydrophobic Pocket Fit Isopropyl > Methyl > H Prevents metabolic N-dealkylation N1->N1_Insight C6_Insight Specificity Determinant Amide Linker preferred Aromatic tails target solvent channel C6->C6_Insight C3_Insight Steric Control Small groups (H, F) tolerated; Bulky groups clash with Gatekeeper C3->C3_Insight

Figure 2: SAR vectors for the indazole scaffold. The C6-amide modification is the primary driver of potency.

Detailed SAR Breakdown
Structural VectorModificationBiological Impact (ERK1/2 Inhibition)Mechanistic Rationale
N1-Substituent Isopropyl (Parent)Optimal Fits the hydrophobic pocket at the base of the ATP site; improves cellular permeability over N-H.
MethylReduced PotencyLess hydrophobic surface area contact; increased clearance.
CyclopentylVariableOften too bulky, causing steric clash with the ribose-binding pocket residues.
C6-Linker Free Amine (

)
Weak / InactiveLacks reach into the specificity pocket; primarily a synthetic intermediate.
Amide (

)
High Potency The carbonyl oxygen accepts a H-bond from the backbone (e.g., Asp/Glu), orienting the 'R' group.
Urea (

)
Moderate/HighAdds an extra H-bond donor/acceptor pair; often improves solubility but can reduce permeability.
C6-Tail (R-Group) Phenyl / BenzylModerateGood hydrophobic interaction, but lacks specific polar contacts.
Pyridine / PyrazoleHigh Potency Nitrogen atoms in the ring can form water-mediated H-bonds in the solvent-exposed region.
C3-Position Hydrogen (H)Preferred Maintains a flat profile for the hinge region.
Halogen (F, Cl)Context DependentCan fill small void spaces but risks steric clash with the "gatekeeper" residue (e.g., Thr/Met).

Comparative Performance

When comparing 1-(propan-2-yl)-1H-indazol-6-amine derived inhibitors against standard clinical ERK inhibitors, the indazole series demonstrates competitive potency with often superior physicochemical properties.

Reference Compound: Ulixertinib (BVD-523) – A clinical stage ERK1/2 inhibitor.

FeatureIndazole Amide AnalogsUlixertinib (Reference)Advantage/Disadvantage
Scaffold 1-isopropyl-indazol-6-aminePyrrolopyridineIndazole offers distinct IP space and solubility profiles.
Enzymatic IC50 < 10 nM (Optimized)~1-5 nMCompetitive potency in biochemical assays.
Cellular IC50 (HT29) 50 - 200 nM~10 - 50 nMSlightly lower cellular potency, often due to permeability.
Selectivity High (Kinome wide)HighBoth scaffolds exploit the unique ERK activation loop conformation.
Synthesis 4-5 Steps (Convergent)8+ Steps (Linear)Major Advantage: Indazole analogs are synthetically accessible.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended. These workflows ensure reproducibility and minimize false positives (e.g., from aggregation).

A. Synthesis of the Core Scaffold

Objective: Efficient preparation of 1-(propan-2-yl)-1H-indazol-6-amine.

  • Starting Material: 6-Nitro-1H-indazole.

  • N-Alkylation:

    • Dissolve 6-nitroindazole in DMF.

    • Add

      
       (2.0 equiv) and 2-iodopropane (1.5 equiv).
      
    • Heat to 60°C for 4 hours.

    • Validation: Check Regiochemistry (N1 vs N2 alkylation) via NOESY NMR. N1-isopropyl is thermodynamically preferred but N2 is a common byproduct.

  • Reduction:

    • Dissolve the N1-isopropyl-6-nitroindazole intermediate in MeOH.

    • Add 10% Pd/C catalyst and expose to

      
       atmosphere (balloon pressure) for 2 hours.
      
    • Filter through Celite.

  • Yield: Typically >85% over two steps.

B. ERK1/2 Kinase Assay (ADP-Glo)

Objective: Quantify biochemical potency (IC50).

  • Reagents: Recombinant ERK2, Substrate (MBP), ATP (at

    
     ~10-50 µM), Test Compounds (DMSO stock).
    
  • Reaction:

    • Incubate Kinase + Inhibitor for 15 min (Pre-equilibrium).

    • Add ATP/Substrate mix to initiate.

    • Run for 60 min at Room Temperature.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Fit RLU vs. log[Inhibitor] to a 4-parameter logistic equation.

References

  • Li, L., et al. (2016).[1][2][3] "Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2)." Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.[1][3][5] Link

  • PubChem Compound Summary. (2024). "1-(propan-2-yl)-1H-indazol-6-amine."[7] National Center for Biotechnology Information. Link

  • Roskoski, R. Jr. (2019). "ERK1/2 MAP kinases: Structure, function, and regulation." Pharmacological Research, 142, 151-168. Link

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315. Link

Sources

Safety & Regulatory Compliance

Safety

1-(propan-2-yl)-1H-indazol-6-amine proper disposal procedures

Proper Disposal Procedures for 1-(propan-2-yl)-1H-indazol-6-amine[1][2][3][4][5] Executive Summary & Operational Stance As researchers working with kinase inhibitor intermediates, specifically 1-(propan-2-yl)-1H-indazol-...

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 1-(propan-2-yl)-1H-indazol-6-amine[1][2][3][4][5]

Executive Summary & Operational Stance

As researchers working with kinase inhibitor intermediates, specifically 1-(propan-2-yl)-1H-indazol-6-amine (also known as 1-isopropyl-6-aminoindazole), you are handling a bioactive heterocyclic amine. Unlike common solvents, this compound possesses specific nitrogen-based functional groups that dictate its degradation pathway and environmental impact.

The Core Directive: This substance must be treated as Hazardous Organic Waste . Under no circumstances should it be disposed of via municipal drains or general trash. Its disposal pathway is strictly controlled High-Temperature Incineration to ensure the complete thermal decomposition of the indazole ring system and the safe scrubbing of resulting nitrogen oxides (


).

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[6] This compound acts as a weak base due to the exocyclic amine and the indazole nitrogen.

Parameter Technical Specification
Chemical Name 1-(propan-2-yl)-1H-indazol-6-amine
CAS Number 1334203-56-3
Molecular Formula

Molecular Weight 175.23 g/mol
Physical State Viscous Oil or Low-Melting Solid (Grade dependent)
Acidity/Basicity Weak Base (

approx. 3-5 for indazole N)
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)
RCRA Classification Non-listed (Process Knowledge required); Treat as Toxic/Irritant

Scientist’s Note: While not explicitly listed on EPA’s P-list or U-list, the "Process Knowledge" clause of RCRA (40 CFR 262.11) mandates that we treat this as hazardous based on its toxicity profile (H302) and chemical structure.

Waste Segregation & Storage Protocols

Improper segregation is the leading cause of waste container pressurization and laboratory accidents.

The Segregation Logic
  • Incompatible with Acids: As an amine, this compound will react exothermically with strong acids (e.g., Sulfuric, Hydrochloric) to form salts. This reaction generates heat, which can pressurize waste drums. Do not mix with acidic waste streams. [7]

  • Incompatible with Oxidizers: Contact with strong oxidizers (Peroxides, Nitric Acid) can lead to rapid decomposition or ignition.

Visualizing the Segregation Workflow

SegregationLogic cluster_0 Segregation Rule Substance 1-(propan-2-yl)-1H-indazol-6-amine (Waste Source) AcidWaste Acidic Waste Stream (pH < 2) Substance->AcidWaste DO NOT MIX (Exothermic Reaction) OxidizerWaste Oxidizing Waste (Nitrates, Peroxides) Substance->OxidizerWaste DO NOT MIX (Fire/Explosion Risk) OrganicWaste Basic/Neutral Organic Waste (Halogenated or Non-Halogenated) Substance->OrganicWaste CORRECT PATHWAY (Compatible)

Figure 1: Chemical compatibility logic for waste stream segregation. Red dashed lines indicate strictly prohibited mixtures.

Step-by-Step Disposal Workflows

Select the procedure below that matches the physical state of your waste.

Scenario A: Pure Chemical (Solid or Oil) & Expired Reagents
  • Primary Goal: Minimize manipulation to reduce exposure.

  • Protocol:

    • Container Selection: Use a chemically compatible container (HDPE or Amber Glass) with a tight-sealing screw cap.

    • Labeling: Affix a hazardous waste label. Clearly write: "Contains: 1-(propan-2-yl)-1H-indazol-6-amine.[8] Hazard: Toxic, Irritant.[2][4][9][7] pH: Basic."

    • Solvent Dilution (Optional but Recommended): If the substance is an oil or sticky solid, dissolving it in a small amount of Acetone or Ethanol can facilitate transfer and combustion downstream.

    • Transfer: Move the sealed container to the Satellite Accumulation Area (SAA) .

Scenario B: Reaction Mixtures & HPLC Effluent
  • Primary Goal: Prevent cross-contamination of bulk waste drums.

  • Protocol:

    • Check pH: Ensure the waste stream is Neutral (pH 6-8) or Basic (pH > 8).

    • Solvent Compatibility:

      • If dissolved in Dichloromethane (DCM)

        
         Dispose in Halogenated Waste .
        
      • If dissolved in Methanol/Acetonitrile

        
         Dispose in Non-Halogenated Waste .
        
    • Precipitation Check: Ensure the compound does not precipitate out when mixed with the bulk solvent in the drum. If unsure, perform a "bucket test" (mix small aliquots in a vial) before pouring.

Scenario C: Spill Cleanup Materials
  • Primary Goal: Containment and Decontamination.

  • Protocol:

    • Absorb: Use Vermiculite or Universal Absorbent Pads. Do not use paper towels alone as they are combustible.

    • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty polyethylene bag (double-bagged).

    • Label: Mark as "Debris contaminated with Toxic Amines."

Professional Disposal & Destruction Method

Once the waste leaves your laboratory, it enters the regulated waste stream. You must ensure your waste contractor utilizes the following destruction method:

Method: Rotary Kiln Incineration

  • Why: The indazole ring is thermally stable. High temperatures (

    
    ) are required to break the aromatic bonds.
    
  • Scrubbing Requirement: The combustion of this amine will generate Nitrogen Oxides (

    
    ). The incinerator must be equipped with a wet scrubber (alkaline) or Selective Catalytic Reduction (SCR) system to neutralize these gases before release.
    
Disposal Decision Tree

DisposalWorkflow Start Waste Generated StateCheck Physical State? Start->StateCheck Solid Pure Solid/Oil StateCheck->Solid Expired/Pure Liquid Solution/Mixture StateCheck->Liquid Reaction Mix Spill Spill Debris StateCheck->Spill Cleanup SolidWaste Solid Hazardous Waste (Double Bagged) Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck Spill->SolidWaste Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (MeOH, EtOH, Acetone) SolventCheck->NonHalo Flammables Only Destruction High-Temp Incineration (w/ NOx Scrubbing) Halo->Destruction NonHalo->Destruction SolidWaste->Destruction

Figure 2: Operational decision tree for categorizing waste streams to ensure regulatory compliance.[10]

Emergency Contingencies

In the event of exposure or accidental release during disposal:

  • Skin Contact: Immediately wash with soap and copious amounts of water.[11][2] Amines can absorb through the skin; do not use organic solvents (like ethanol) to wash skin, as this increases absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[11] Remove contact lenses if present.[11][2][4][5]

  • Spill: Ventilate the area.[2][4][12][7][13] Wear nitrile gloves and a lab coat. If the spill is significant (>100mL) or outside a fume hood, evacuate and contact EHS.

References

  • American Elements. (n.d.). 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine Safety Data Sheet. Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[10] Retrieved October 26, 2025, from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 1H-Indazol-6-amine Compound Summary. Retrieved October 26, 2025, from [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved October 26, 2025, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(propan-2-yl)-1H-indazol-6-amine
Reactant of Route 2
Reactant of Route 2
1-(propan-2-yl)-1H-indazol-6-amine
© Copyright 2026 BenchChem. All Rights Reserved.